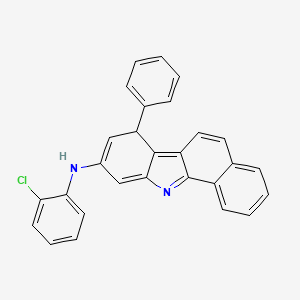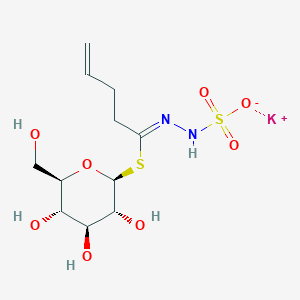
Dodecylamin-Hydroiodid
Übersicht
Beschreibung
Dodecylamine Hydroiodide is a chemical compound with the molecular formula C12H28IN . It is used in various applications including as a reagent .
Molecular Structure Analysis
The molecular structure of Dodecylamine Hydroiodide consists of a dodecylamine molecule ionically bonded to a hydroiodide ion . The dodecylamine part of the molecule is a long carbon chain with an amine group at one end .Chemical Reactions Analysis
Dodecylamine Hydroiodide has been used in the determination of amines in flotation pulp based on derivatization . It has also been used in the surface modification of perovskite .Physical And Chemical Properties Analysis
Dodecylamine Hydroiodide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Synthese von großporigen Siliziumdioxid-Mikrokugeln
Dodecylamin-Hydroiodid (DDA) wird als Katalysator, Template und Porenbildner bei der Synthese von großporigen Siliziumdioxid-Mikrokugeln verwendet . Durch Anpassung der DDA-Konzentration und der Temperatur der hydrothermalen Behandlung konnte eine Porengröße von 3,5 bis 16 nm erzielt werden . Die synthetisierten Sub-2 µm Siliziumdioxid-Kugeln wurden mit Dimethyloctadecylchlorsilan (C18) modifiziert und erfolgreich für die Trennung aromatischer Verbindungen in der Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt .
Modifizierung von Kohlenstoffnanomaterialien
DDA wird bei der Modifizierung von Kohlenstoffnanomaterialien verwendet . Die stabilsten Dispersionssysteme werden durch die Ultraschallzerkleinerung von mit Dodecylamin modifizierten Kohlenstoffnanomaterialien in Chloroform für 1,5 h erhalten . Dies eröffnet Perspektiven für die Entwicklung von Nanoverbundwerkstoffen auf Basis biokompatibler Polymere mit einer gleichmäßigen Verteilung der Partikel über die Matrixstruktur und verbesserten Eigenschaften .
Solarzellenmaterialien
This compound wird auch im Zusammenhang mit Solarzellenmaterialien erwähnt . Die genaue Anwendung in diesem Bereich wird in der Quelle jedoch nicht näher spezifiziert .
Wirkmechanismus
Target of Action
Dodecylamine Hydroiodide primarily targets bacterial spores, particularly those of the Firmicute species . These spores are dormant, highly resistant forms of bacteria that can survive in harsh conditions and can cause various diseases when they germinate.
Mode of Action
The compound interacts with these bacterial spores and causes rapid killing .
Biochemical Pathways
The compound’s action results in the loss of the inner membrane’s function as a permeability barrier in the bacterial spores . This disruption likely affects various biochemical processes within the spores.
Result of Action
The action of Dodecylamine Hydroiodide results in the death of bacterial spores . Some of the killed spores subsequently germinate, indicating that the compound’s action truly kills the spores . The compound also makes spores more sensitive to killing by subsequent heat treatment .
Action Environment
The action, efficacy, and stability of Dodecylamine Hydroiodide can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture
Safety and Hazards
Zukünftige Richtungen
Dodecylamine Hydroiodide has been used in the surface modification of perovskite, changing the surface from hydrophilic to hydrophobic . This suggests potential applications in the development of perovskite solar cells . Additionally, due to its sporicide properties, it could be useful in wide area spore decontamination .
Biochemische Analyse
Biochemical Properties
Dodecylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, leading to the formation of insoluble metal halides . These complexes can further react with water or acid, resulting in the release of hydrogen ions and the production of peroxide-type compounds . Dodecylamine Hydroiodide interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide. This interaction is crucial for various metabolic processes and cellular functions.
Molecular Mechanism
The mechanism of action of Dodecylamine Hydroiodide involves several molecular interactions. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, Dodecylamine Hydroiodide can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dodecylamine Hydroiodide can change over time due to its stability and degradation properties. This compound is hygroscopic and should be stored under inert gas to prevent moisture absorption and degradation . Over time, Dodecylamine Hydroiodide may undergo hydrolysis, leading to the formation of dodecylamine and hydroiodic acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Dodecylamine Hydroiodide vary with different dosages in animal models. At low doses, this compound can enhance cellular functions by modulating enzyme activity and gene expression. At high doses, Dodecylamine Hydroiodide can exhibit toxic effects, including cell membrane disruption and oxidative stress . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while higher doses lead to adverse effects such as cell death and tissue damage.
Metabolic Pathways
Dodecylamine Hydroiodide is involved in various metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and utilization. The presence of Dodecylamine Hydroiodide can lead to changes in the concentration of metabolites such as ATP, NADH, and other cofactors.
Transport and Distribution
Within cells and tissues, Dodecylamine Hydroiodide is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Dodecylamine Hydroiodide within cells can influence its activity and function. For example, its interaction with membrane-bound receptors and ion channels can modulate cellular signaling pathways and ion homeostasis.
Subcellular Localization
Dodecylamine Hydroiodide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and lysosomes, through post-translational modifications and targeting signals . The subcellular localization of Dodecylamine Hydroiodide can influence its interactions with biomolecules and its overall impact on cellular processes. For instance, its presence in the mitochondria can affect energy production and oxidative stress responses.
Eigenschaften
IUPAC Name |
dodecan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSKGXEHZHFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34099-97-3 | |
| Record name | Dodecylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dodecylamine hydroiodide (DAHI) interact with methylamine lead halide perovskite and what are the downstream effects on the perovskite material?
A1: DAHI interacts with the surface of the methylamine lead halide perovskite through a spin-coating process. [] This process creates a thin hydrophobic layer of DAHI on the perovskite surface, effectively changing its properties from hydrophilic to hydrophobic. This surface modification has several downstream effects:
- Reduced Surface Defects: DAHI significantly enhances the fluorescence intensity and prolongs the fluorescence lifetime of the perovskite film. This suggests a reduction in surface defects, which typically act as traps for charge carriers. []
- Improved Charge Collection: The hydrophobic DAHI layer improves the compatibility between the perovskite and the hole transfer layer (HTL) in a solar cell device. This leads to more efficient hole collection from the perovskite layer by the HTL, contributing to improved device performance. []
- Enhanced Humidity Stability: The DAHI layer acts as a barrier against moisture, significantly improving the humidity stability of the perovskite film, a critical factor for real-world applications of perovskite solar cells. []
Q2: Are there alternative aliphatic amine hydroiodides that could be used for this application?
A2: The research suggests that the use of aliphatic amine hydroiodides for perovskite surface modification is a promising avenue for further exploration. [] While the study focuses specifically on DAHI, it highlights the potential for utilizing other aliphatic amines with various functional groups. By modifying the structure of the aliphatic amine, researchers could potentially fine-tune the properties of the resulting perovskite film to further optimize its performance in solar cell applications. Future research could explore the structure-activity relationship of different aliphatic amine hydroiodides and their impact on perovskite properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)


![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)



![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)
![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)


![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1496974.png)
